5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one
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Overview
Description
The compound contains several functional groups including a pyridinone ring, an oxadiazole ring, a methoxyphenyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This ring is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Biological Activity Prediction The compound's synthesis involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of novel bicyclic systems. These systems' structures have been confirmed through IR and 1H NMR methods, as well as liquid chromato-mass spectrometry. Predictions of their biological activity suggest a potential for diverse applications in drug development and other scientific research areas (Kharchenko, Detistov, & Orlov, 2008).
Antibacterial Activity A specific investigation into the antibacterial properties of related oxadiazole derivatives demonstrated significant activity against common bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This study's findings highlight the potential utility of oxadiazole compounds in addressing bacterial infections, suggesting a promising avenue for the development of new antibiotics (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antioxidant Activity Research into the antioxidant capabilities of similar oxadiazole derivatives uncovered several potent antioxidants. For example, certain compounds displayed antioxidant activity 1.5 times higher than that of ascorbic acid, a well-known antioxidant. This discovery opens up possibilities for the use of oxadiazole compounds in combating oxidative stress-related diseases (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Corrosion Inhibition The corrosion inhibition properties of oxadiazole derivatives on mild steel in sulphuric acid have been assessed, revealing that these compounds can effectively protect against corrosion. Such findings are crucial for industries seeking materials that can withstand harsh chemical environments, offering a pathway toward the development of more durable metals (Ammal, Prajila, & Joseph, 2018).
Antifungal and Antimicrobial Agents A study on benzene sulfonamide pyrazole oxadiazole derivatives showed promising antimicrobial and antitubercular activities. Molecular docking studies helped elucidate the potential mechanism of action against Mycobacterium tuberculosis, suggesting these compounds could be valuable in treating bacterial and fungal infections (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Future Directions
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-32-21-11-6-18(7-12-21)24-26-25(33-27-24)19-8-13-22(30)28(16-19)15-17-4-9-20(10-5-17)29-14-2-3-23(29)31/h4-13,16H,2-3,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXMXWNXKLBZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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